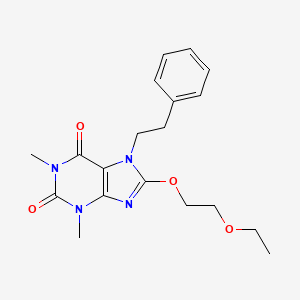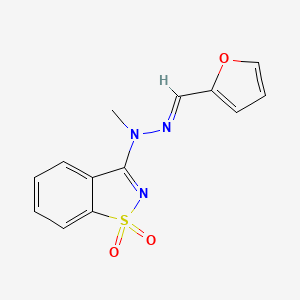![molecular formula C20H21NO5 B11609193 ethyl 5-[(furan-2-ylcarbonyl)oxy]-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate](/img/structure/B11609193.png)
ethyl 5-[(furan-2-ylcarbonyl)oxy]-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a furan ring, an indole core, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.
科学的研究の応用
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole rings can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares the furan ring but has a different core structure.
N-(Pyridin-2-yl)furan-2-carboxamide: Similar furan and pyridine components but lacks the indole core.
Uniqueness
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of a furan ring, an indole core, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-5-24-20(23)18-13(4)21(12(2)3)16-9-8-14(11-15(16)18)26-19(22)17-7-6-10-25-17/h6-12H,5H2,1-4H3 |
InChIキー |
XWNAJKFODLOFFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11609112.png)
![(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609120.png)
![2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11609125.png)
![N,N-diethyl-4-{(Z)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}aniline](/img/structure/B11609133.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B11609155.png)
![5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B11609161.png)
![3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609166.png)

![2-{[(E)-(2-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609182.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B11609189.png)

![7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11609203.png)
methanone](/img/structure/B11609207.png)
